molecular formula C24H17FN2OS B2641987 7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 494200-95-2

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Cat. No.: B2641987
CAS No.: 494200-95-2
M. Wt: 400.47
InChI Key: AWPURSNZKSCATR-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a fused imidazo-thiazine ring system. The presence of fluorophenyl and diphenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as microwave irradiation and solvent-free conditions, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or halogen groups .

Scientific Research Applications

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is unique due to its specific combination of fluorophenyl and diphenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2OS/c25-19-13-11-16(12-14-19)20-15-21(28)27-23(18-9-5-2-6-10-18)22(26-24(27)29-20)17-7-3-1-4-8-17/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPURSNZKSCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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